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Compound of Interest

Compound Name: 1-Methylcyclohexanol

Cat. No.: B147175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methylcyclohexanol, a tertiary alcohol with the chemical formula C₇H₁₄O. The document

details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, presenting them in a clear, tabular format for easy reference and comparison.

Furthermore, it outlines detailed experimental protocols for acquiring these spectra, offering a

practical resource for laboratory work. Visual diagrams generated using Graphviz are included

to illustrate the spectroscopic analysis workflow and the fragmentation pathways of the

molecule.

Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 1-
Methylcyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.60 Singlet (broad) 1H -OH

1.40 - 1.65 Multiplet 10H
Cyclohexyl protons (-

CH₂-)

1.15 Singlet 3H -CH₃

Note: The chemical shift of the hydroxyl proton is variable and can be influenced by solvent,

concentration, and temperature. In some spectra, this peak may be broad and less distinct[1].

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Carbon Atom

~70.1 C-OH (quaternary)

~38.0 -CH₂- (adjacent to C-OH)

~25.5 -CH₂-

~22.0 -CH₂-

~29.5 -CH₃

Infrared (IR) Spectroscopy
Frequency (cm⁻¹) Intensity

Functional Group
Assignment

~3400 (broad) Strong O-H stretch (alcohol)

2930 Strong C-H stretch (alkane)

2860 Strong C-H stretch (alkane)

1450 Medium C-H bend (alkane)

1150 Strong C-O stretch (tertiary alcohol)
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Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum Data

m/z Relative Intensity Proposed Fragment

114 Low [M]⁺ (Molecular Ion)

99 Moderate [M - CH₃]⁺

96 Moderate [M - H₂O]⁺

81 High [C₆H₉]⁺

71 High [C₅H₁₁]⁺

58 High [C₃H₆O]⁺

43 Base Peak [C₃H₇]⁺

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 1-
Methylcyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 1-Methylcyclohexanol in 0.5-0.7

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard (0 ppm).

Instrument: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.
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Acquisition Time: ~4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0-220 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans may be necessary due to the low natural

abundance of ¹³C.

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase

and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS

signal at 0 ppm.

Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Sample Preparation: Place a single drop of neat 1-Methylcyclohexanol directly onto the

ATR crystal (e.g., diamond or germanium).

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition:

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Scan: Acquire the spectrum of the sample.
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Protocol for Electron Ionization (EI) Mass Spectrometry

Sample Introduction: Introduce a small amount of 1-Methylcyclohexanol into the mass

spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrument: A mass spectrometer equipped with an electron ionization source.

Ionization Parameters:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Analysis:

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: Scan from m/z 30 to 200.

Data Acquisition: Acquire the mass spectrum, ensuring sufficient scans are averaged to

obtain a representative spectrum.

Visualization of Spectroscopic Analysis and
Fragmentation
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The following diagrams illustrate the logical workflow of the spectroscopic analysis and the

fragmentation pattern of 1-Methylcyclohexanol.

Workflow for Spectroscopic Analysis of 1-Methylcyclohexanol
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Spectroscopic analysis workflow for 1-Methylcyclohexanol.
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Key Fragmentation Pathways of 1-Methylcyclohexanol (EI-MS)
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Mass spectrometry fragmentation of 1-Methylcyclohexanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147175#spectroscopic-data-of-1-
methylcyclohexanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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